3,3-dimethyloxan-4-amine molecular structure
3,3-dimethyloxan-4-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3,3-Dimethyloxan-4-amine
Introduction
3,3-Dimethyloxan-4-amine is a saturated heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a gem-dimethyl group at the 3-position and an amine group at the 4-position. As a member of the substituted oxane family, this molecule holds potential interest for researchers in medicinal chemistry and materials science due to the prevalence of the oxane scaffold in numerous natural products and synthetic drugs. This guide provides a comprehensive technical overview of the molecular structure, conformational analysis, and predicted spectroscopic signature of 3,3-dimethyloxan-4-amine, offering a foundational understanding for its synthesis, characterization, and potential applications. Given the novelty of this specific compound, this analysis is built upon established principles of stereochemistry and spectroscopic theory, drawing analogies from well-studied related structures.
Molecular Structure and Stereoisomerism
The fundamental structure of 3,3-dimethyloxan-4-amine consists of a six-membered ring containing one oxygen atom. The carbon atoms are numbered sequentially from the oxygen atom. The key structural features are:
-
A gem-dimethyl group at the C3 position: Two methyl groups are attached to the same carbon atom.
-
An amine group at the C4 position: This introduces a chiral center.
The presence of a single stereocenter at C4 gives rise to a pair of enantiomers: (4R)-3,3-dimethyloxan-4-amine and (4S)-3,3-dimethyloxan-4-amine. Furthermore, the relationship between the amine group and the substituents on the ring can lead to diastereomers, which will be explored in the context of conformational analysis.
Caption: 2D structure of 3,3-dimethyloxan-4-amine.
Conformational Analysis
The oxane ring of 3,3-dimethyloxan-4-amine, much like cyclohexane, adopts a chair conformation to minimize angular and torsional strain. The substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms, known as a ring flip, leads to an equilibrium that favors the most stable conformation.
The stability of the conformers is primarily dictated by steric hindrance, particularly 1,3-diaxial interactions.[1][2][3][4] In the case of 3,3-dimethyloxan-4-amine, the bulky gem-dimethyl group at the C3 position significantly influences the conformational preference.
-
Axial vs. Equatorial Amine Group: The amine group at the C4 position can be either axial or equatorial. Generally, larger substituents prefer the equatorial position to avoid steric clashes with the axial hydrogens on C2 and C6.
-
Influence of the Gem-Dimethyl Group: The gem-dimethyl group at C3 introduces significant steric bulk. One methyl group will be axial and the other equatorial in either chair conformation. The axial methyl group will have 1,3-diaxial interactions with the axial hydrogen on C5.
Considering these factors, the most stable conformation will have the larger substituent, the amine group, in the equatorial position. This minimizes steric strain and results in a lower energy state.
Caption: Chair-flip equilibrium of 3,3-dimethyloxan-4-amine.
Proposed Synthetic Pathway
A plausible synthetic route to 3,3-dimethyloxan-4-amine, in the absence of established methods, would likely involve the construction of the substituted oxane ring followed by the introduction of the amine functionality. A logical approach is the reductive amination of a corresponding ketone, 3,3-dimethyloxan-4-one.
Protocol: Proposed Synthesis of 3,3-Dimethyloxan-4-amine
-
Synthesis of 3,3-Dimethyloxan-4-one (Precursor): This ketone can be synthesized through various methods, such as the cyclization of an appropriate hydroxy-ketone or the oxidation of the corresponding alcohol, 3,3-dimethyloxan-4-ol.
-
Reductive Amination:
-
Dissolve 3,3-dimethyloxan-4-one in a suitable solvent, such as methanol or ethanol.
-
Add an excess of ammonia (or a protected amine equivalent) to the solution.
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise while maintaining a controlled temperature.
-
The reaction proceeds via the in-situ formation of an imine, which is then reduced to the target amine.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the excess reducing agent with a dilute acid.
-
Adjust the pH to basic to ensure the amine is in its free base form.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Caption: Proposed synthesis workflow for 3,3-dimethyloxan-4-amine.
Predicted Spectroscopic Characterization
The structural elucidation of 3,3-dimethyloxan-4-amine would rely on a combination of spectroscopic techniques. The following are the predicted key features in ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
| Technique | Predicted Key Features |
| ¹H NMR Spectroscopy | Protons on C2, C5, C6: Resonances in the range of 3.0-4.0 ppm for protons adjacent to the oxygen and 1.5-2.5 ppm for other ring protons. Complex splitting patterns are expected due to geminal and vicinal coupling.[5][6][7] Proton on C4: A multiplet in the range of 2.5-3.5 ppm, deshielded by the adjacent amine group. Methyl Protons (C3): Two singlets in the range of 0.9-1.3 ppm, as they are diastereotopic. Amine Protons: A broad singlet in the range of 1.0-3.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR Spectroscopy | C2 and C6: Resonances in the range of 60-75 ppm due to the deshielding effect of the oxygen atom. C3: A quaternary carbon signal around 30-40 ppm. C4: A signal in the range of 45-60 ppm, attached to the nitrogen. C5: A signal around 20-35 ppm. Methyl Carbons: Two distinct signals in the range of 20-30 ppm.[8] |
| FTIR Spectroscopy | N-H Stretch: A medium to weak absorption with one or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.[9] C-H Stretch: Aliphatic C-H stretching absorptions just below 3000 cm⁻¹. N-H Bend: A medium to strong scissoring vibration around 1600 cm⁻¹. C-O-C Stretch: A strong, characteristic absorption in the fingerprint region, typically around 1050-1150 cm⁻¹, for the ether linkage.[10][11][12][13] |
| Mass Spectrometry | Molecular Ion (M⁺): An odd-numbered molecular weight due to the presence of a single nitrogen atom (Nitrogen Rule).[14] Alpha-Cleavage: The most characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen, would lead to the loss of an ethyl or propyl fragment from the ring. Ring Fragmentation: Cleavage of the oxane ring can also occur, leading to various smaller charged fragments.[15][16][17][18][19] |
Potential Biological Activity and Applications
While the specific biological profile of 3,3-dimethyloxan-4-amine is uncharacterized, its structural motifs suggest several areas of potential interest for drug development and scientific research.
-
Pharmacological Scaffolds: Substituted heterocyclic amines are a cornerstone of modern pharmacology. The oxane ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties. Amine functional groups are pivotal for interacting with biological targets such as receptors and enzymes.[20][21]
-
Antimicrobial and Antifungal Agents: Certain heterocyclic amines and their derivatives have demonstrated antimicrobial and antifungal activity.[22][23] The unique substitution pattern of this molecule could be explored for novel antimicrobial properties.
-
Chemical Intermediates: 3,3-Dimethyloxan-4-amine can serve as a valuable building block in organic synthesis. The primary amine provides a reactive handle for further functionalization, enabling the construction of more complex molecules for various applications.
Conclusion
3,3-Dimethyloxan-4-amine presents as a novel and intriguing molecule with a rich stereochemical and conformational landscape. This in-depth guide, based on fundamental principles of organic chemistry, provides a robust framework for its synthesis, identification, and further investigation. The predicted spectroscopic data offer a reliable reference for its characterization, while its structural features suggest promising avenues for exploration in medicinal chemistry and beyond. As a Senior Application Scientist, I encourage researchers to consider this molecule as a candidate for novel research endeavors, confident that the foundational information provided herein will facilitate its exploration.
References
-
Brown, W. P. (n.d.). 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation. Doc Brown's Chemistry. Retrieved from [Link]
-
Çakır, V. (2017). Functional chalcone-substituted tetrakis-metallophthalocyanines: Synthesis and spectroscopic characterization. ResearchGate. Retrieved from [Link]
-
Rivera, S. P., & de la Torre, F. J. (2002). Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. Rapid Communications in Mass Spectrometry, 16(19), 1851–1861. Retrieved from [Link]
-
Jana, S., & Porel, M. (2020). FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA. ResearchGate. Retrieved from [Link]
-
Devínsky, F., Kopecká-Leitmanová, A., Šeršeň, F., & Balgavý, P. (1990). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. Antimicrobial Agents and Chemotherapy, 34(10), 1967–1971. Retrieved from [Link]
-
Li, Y., & Zhang, J. (2011). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
-
LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Transformation Tutoring. (2023). Newman Projection of 3,3-dimethylhexane. YouTube. Retrieved from [Link]
-
Jakes, D. R., et al. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Journal of Visualized Experiments, (82), 50991. Retrieved from [Link]
-
Fellner, M., et al. (2019). Structural, Spectroscopic, and Computational Insights from Canavanine-Bound and Two Catalytically Compromised Variants of the Ethylene-Forming Enzyme. Biochemistry, 58(1), 1-13. Retrieved from [Link]
-
Chemistry Academy. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2020). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers, 7(1), 123-128. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Krow, G. R., et al. (1993). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Journal of Medicinal Chemistry, 36(10), 1398-1403. Retrieved from [Link]
-
Durán, C., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1045(1-2), 127-135. Retrieved from [Link]
-
LibreTexts. (2023). Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
-
Zhang, Y., et al. (2025). On‐Surface Synthesis and Characterization of Tetraazanonacene. Angewandte Chemie International Edition, 64(1). Retrieved from [Link]
-
OpenStax. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]
-
Al-Hussain, S. A. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. ResearchGate. Retrieved from [Link]
-
Reddy, C. S., et al. (2016). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 21(9), 1184. Retrieved from [Link]
-
Gari, A., et al. (2024). Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. Frontiers in Pharmacology, 15. Retrieved from [Link]
-
OpenOChem. (n.d.). Conformational Analysis. Retrieved from [Link]
-
Griffiths, L. (2007). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Bouyahya, A., et al. (2022). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Molecules, 27(19), 6511. Retrieved from [Link]
-
OpenStax. (2023). Synthesis of Amines. Organic Chemistry. Retrieved from [Link]
-
Potkin, V. I., et al. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2005(6), 114-124. Retrieved from [Link]
-
Al-Omair, M. A., & Ali, A. A. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. Retrieved from [Link]
-
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]
-
Kletskov, A. V., et al. (2015). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Chemistry of Heterocyclic Compounds, 51(8), 738-745. Retrieved from [Link]
-
Large, P. J., & Haywood, G. W. (1981). Microbial oxidation of amines. Distribution, purification and properties of two primary-amine oxidases from the yeast Candida boidinii grown on amines as sole nitrogen source. FEMS Microbiology Letters, 11(3), 207-211. Retrieved from [Link]
-
ChemConnections. (n.d.). Conformations of Alkanes. Retrieved from [Link]
-
El-Hashash, M. A., et al. (2015). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 5(1), 1-7. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 4. chemconnections.org [chemconnections.org]
- 5. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1<i>H</i>-Pyrrol-1-yl)- and 3-(1-Methyl-1<i>H</i>-pyrrol-2-yl)thiophen-2-amines - ProQuest [proquest.com]
- 19. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 20. Frontiers | Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microbial oxidation of amines. Distribution, purification and properties of two primary-amine oxidases from the yeast Candida boidinii grown on amines as sole nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

